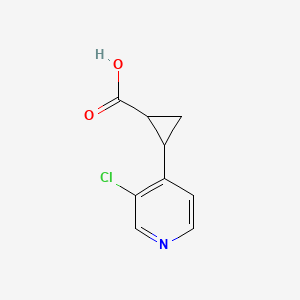
Isopropyl 2-morpholinopyridine-4-carboxylate
描述
Isopropyl 2-morpholinopyridine-4-carboxylate (IMPC) is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. IMPC is a pyridine derivative that is synthesized through a multi-step process involving various reagents and solvents. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of Isopropyl 2-morpholinopyridine-4-carboxylate is not fully understood, but it is believed to act through a combination of mechanisms, including inhibition of enzymes and modulation of receptor activity. The compound has been shown to have activity against a range of targets, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the dopamine D2 receptor. These targets are involved in various disease processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
Isopropyl 2-morpholinopyridine-4-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and PDE4, an enzyme involved in the regulation of intracellular signaling pathways. Isopropyl 2-morpholinopyridine-4-carboxylate has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood and movement.
实验室实验的优点和局限性
Isopropyl 2-morpholinopyridine-4-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis and ability to interact with multiple targets. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful control of reaction conditions and dosing is required to ensure accurate and reproducible results.
未来方向
There are several potential future directions for research on Isopropyl 2-morpholinopyridine-4-carboxylate, including:
1. Further investigation of the compound's mechanism of action and interactions with specific targets.
2. Development of new Isopropyl 2-morpholinopyridine-4-carboxylate derivatives with improved solubility and pharmacokinetic properties.
3. Investigation of the compound's potential as a scaffold for drug design.
4. Evaluation of the compound's efficacy in animal models of disease.
5. Investigation of the compound's potential as a diagnostic tool for disease detection.
In conclusion, Isopropyl 2-morpholinopyridine-4-carboxylate is a promising compound with potential applications in the pharmaceutical industry. Its unique structure and ability to interact with multiple targets make it a promising candidate for further investigation. However, careful control of reaction conditions and dosing is required to ensure accurate and reproducible results. Further research is needed to fully understand the compound's mechanism of action and potential applications.
科学研究应用
Isopropyl 2-morpholinopyridine-4-carboxylate has been studied for its potential applications in the pharmaceutical industry, particularly in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders. Isopropyl 2-morpholinopyridine-4-carboxylate has also been investigated as a potential scaffold for drug design, due to its unique structure and ability to interact with multiple targets.
属性
IUPAC Name |
propan-2-yl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)18-13(16)11-3-4-14-12(9-11)15-5-7-17-8-6-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJDVQGUFRTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693909 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-morpholinopyridine-4-carboxylate | |
CAS RN |
1047724-23-1 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



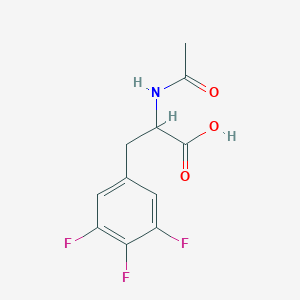

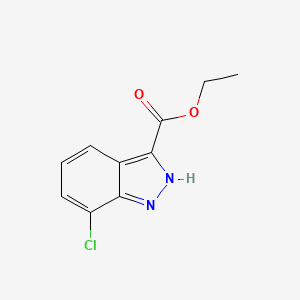
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)
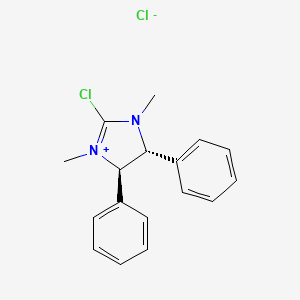

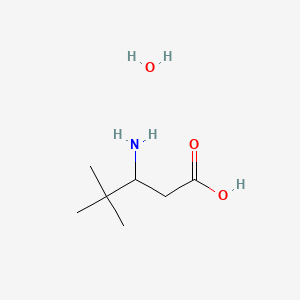
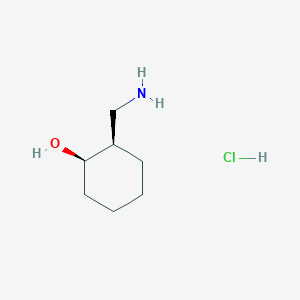
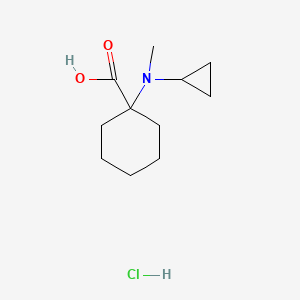
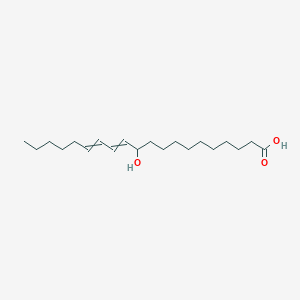
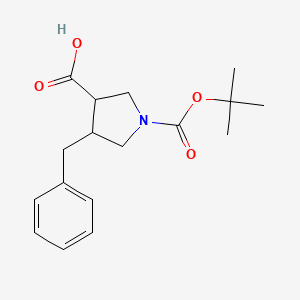
![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)
